(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16465496
InChI: InChI=1S/C14H9ClN2OS/c15-9-5-3-8(4-6-9)12(18)13-11(16)10-2-1-7-17-14(10)19-13/h1-7H,16H2
SMILES:
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol

(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

CAS No.:

Cat. No.: VC16465496

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone -

Specification

Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
IUPAC Name (3-aminothieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C14H9ClN2OS/c15-9-5-3-8(4-6-9)12(18)13-11(16)10-2-1-7-17-14(10)19-13/h1-7H,16H2
Standard InChI Key ZNDMDZQHAYTWQX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Chemical Identity

The compound’s molecular formula is C₁₄H₉ClN₂OS, with a molar mass of 288.8 g/mol. Its IUPAC name, (3-aminothieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone, reflects the fusion of a thiophene ring (position 2,3) to a pyridine moiety, with an amine group at position 3 and a 4-chlorobenzoyl substituent at position 2. The canonical SMILES string C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl delineates the connectivity of atoms, emphasizing the planar thienopyridine system and the ketone-linked aryl group.

Key spectroscopic identifiers include the InChIKey ZNDMDZQHAYTWQX-UHFFFAOYSA-N, which facilitates database searches and computational modeling. The presence of both electron-donating (amine) and electron-withdrawing (chlorophenylketone) groups introduces polarity, influencing solubility and reactivity.

Structural Analogs and Modifications

Related derivatives, such as (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone (C₂₀H₁₃ClN₂OS) and (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (C₂₆H₁₇ClN₂OS) , demonstrate how aryl substitutions at positions 4 and 6 modulate steric and electronic properties. For instance, the diphenyl analog exhibits a larger molar mass (441.08 g/mol) and altered collision cross-section profiles compared to the parent compound .

Synthetic Methodologies

Multicomponent Condensation Approaches

A common strategy for thieno[2,3-b]pyridine synthesis involves multicomponent reactions. As reported by El-Hashash et al., malononitrile reacts with hydrogen sulfide and aldehydes in the presence of trimethylamine to form cyanothioacetamide intermediates . Subsequent Knoevenagel condensation and cyclization yield thiopyran derivatives, which undergo recyclization to thienopyridines under alkaline conditions . This method emphasizes regioselectivity and atom economy, critical for scaling production.

Alkylation and Functionalization

Recent work by Al-Mousawi et al. highlights the utility of 2-chloro-N-arylacetamides in constructing thieno[2,3-b]pyridine carboxamides . Although the target compound is a methanone, analogous pathways involving sodium ethoxide-mediated alkylation of pyridinethiolates could be adapted. For example, reacting 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetamide derivatives generates intermediates that cyclize to form the thienopyridine core .

Research Gaps and Future Directions

Unexplored Therapeutic Targets

Despite promising antiplasmodial data, the compound’s activity against other pathogens (e.g., bacterial or viral strains) remains unstudied. Molecular docking studies could identify potential interactions with viral proteases or bacterial efflux pumps.

Synthetic Optimization

Current methods yield moderate quantities, necessitating greener catalysts or flow chemistry approaches. Additionally, introducing fluorinated aryl groups might improve metabolic stability and blood-brain barrier penetration.

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